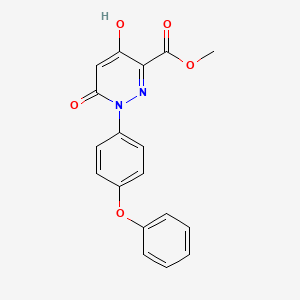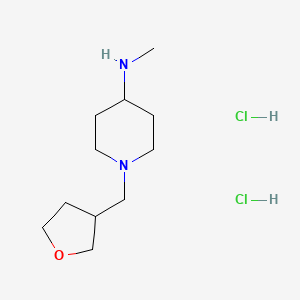
2-Chloro-5-(isocyanatomethyl)thiophene
Overview
Description
2-Chloro-5-(isocyanatomethyl)thiophene is a chemical compound with the molecular formula C6H4ClNOS and a molecular weight of 173.62 g/mol . It is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1=C(SC(=C1)Cl)CN=C=O . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 173.62 g/mol and a molecular formula of C6H4ClNOS .Scientific Research Applications
Optical Molecular Switches
Dithienylcyclopentene derivatives, incorporating thiophene rings, have shown promise for light-induced switching processes. The chloro substituents at the thiophene rings enable further functionalization, leading to the development of reversible photochromism in these derivatives, which is crucial for optical molecular switch applications (Lucas et al., 2003).
Antimicrobial Agents
Thiophenes have been synthesized and tested for their capacity to reduce biofilm formation by marine bacteria. These compounds have shown marked reduction in biofilm formation, indicating potential applications as antimicrobial agents (Benneche et al., 2011).
Biological Activity Investigations
The synthesis of thiophene derivatives has revealed significant biological activities, including antibacterial, antioxidant, and nitric oxide scavenging activities. These activities are supported by density functional theory (DFT) studies and molecular structure investigations, highlighting the potential medicinal applications of these compounds (Rasool et al., 2016).
Pharmacological Aspects
Various thiophene derivatives have been synthesized and studied for their pharmacological properties, including haemolytic, biofilm inhibition, and anti-thrombolytic activities. These studies indicate the potential medicinal applications of thiophene-based compounds (Ikram et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-(isocyanatomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODROEJYBUKKTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)
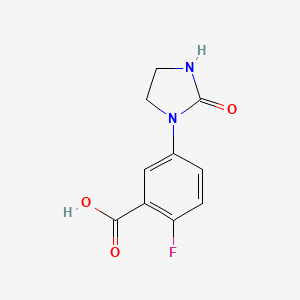
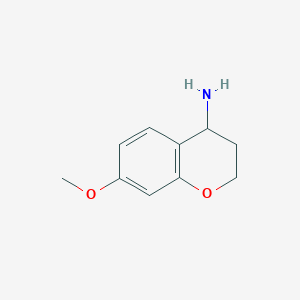
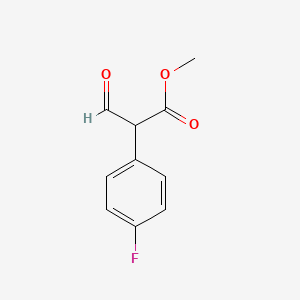

![1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1463980.png)
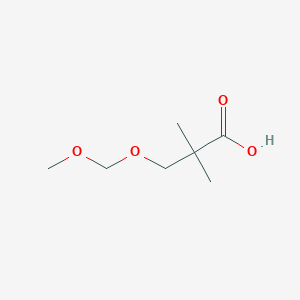
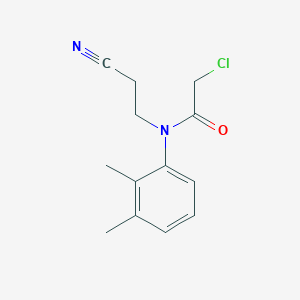
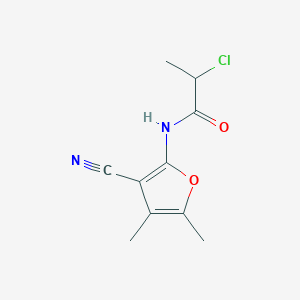
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)
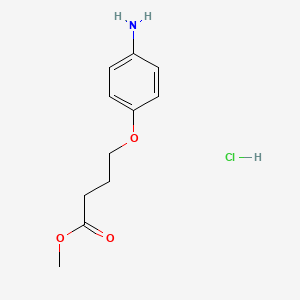
![4-[2-(Methylamino)ethoxy]phenol hydrochloride](/img/structure/B1463989.png)
